molecular formula C23H31BN2O2 B1404550 1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine CAS No. 2096339-39-6

1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine

Cat. No.: B1404550
CAS No.: 2096339-39-6
M. Wt: 378.3 g/mol
InChI Key: LWYSIPMQLIRJLX-UHFFFAOYSA-N
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Description

1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a benzyl group, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety

Scientific Research Applications

1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the phenyl group: This step often involves the use of phenylation reagents such as phenyl lithium or phenyl magnesium bromide.

    Benzylation: The piperazine ring is then benzylated using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of corresponding amines or hydrocarbons.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness

1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine is unique due to its combination of a piperazine ring with a phenyl group and a benzyl group substituted with a dioxaborolane moiety. This unique structure imparts specific chemical reactivity and potential for diverse applications in synthesis and catalysis .

Properties

IUPAC Name

1-phenyl-4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31BN2O2/c1-22(2)23(3,4)28-24(27-22)20-10-8-9-19(17-20)18-25-13-15-26(16-14-25)21-11-6-5-7-12-21/h5-12,17H,13-16,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYSIPMQLIRJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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